molecular formula C13H13N5O3 B11796150 2-(6-(3-Propyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid

2-(6-(3-Propyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid

Cat. No.: B11796150
M. Wt: 287.27 g/mol
InChI Key: VWQRVTNJMNSHQA-UHFFFAOYSA-N
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Description

2-(6-(3-Propyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid is a heterocyclic compound with a complex structure that includes oxadiazole and triazolopyridine moieties. This compound is of significant interest in the fields of medicinal and pharmaceutical chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-(3-Propyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid typically involves the formation of the oxadiazole and triazolopyridine rings through a series of chemical reactions. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazolopyridine ring . The oxadiazole ring can be synthesized through the reaction of amidoximes with carboxylic acids or their derivatives in a suitable medium .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of microwave irradiation and eco-friendly conditions can be advantageous for large-scale production due to the reduced reaction times and lower energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-(6-(3-Propyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Biological Activities

Research indicates that compounds containing oxadiazole and triazole frameworks exhibit significant pharmacological properties. Here are some key applications:

Antimicrobial Activity

Several studies have demonstrated that derivatives of oxadiazoles and triazoles possess antimicrobial properties. The compound's structure suggests potential activity against various pathogens, including bacteria and fungi. For instance:

  • Antitubercular Activity : Research has shown that compounds with similar structures can inhibit the growth of Mycobacterium tuberculosis, which is critical for developing new treatments for tuberculosis .

Anticancer Properties

The triazole scaffold has been widely studied for its anticancer potential. Compounds similar to 2-(6-(3-propyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid have demonstrated:

  • Inhibition of Tumor Growth : Studies indicate that triazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

Compounds containing oxadiazole rings have shown promise in reducing inflammation. This activity is crucial for treating conditions like arthritis and other inflammatory diseases.

Case Study 1: Antitubercular Activity

In a study focused on synthesizing novel anti-tubercular agents, derivatives of oxadiazoles were tested against Mycobacterium tuberculosis. Among the synthesized compounds, several exhibited IC50 values in the low micromolar range, indicating substantial activity .

Case Study 2: Anticancer Research

A recent investigation into the anticancer properties of triazole derivatives highlighted their ability to induce apoptosis in breast cancer cells. The study reported that certain modifications to the triazole ring enhanced cytotoxicity against cancer cell lines .

Mechanism of Action

The mechanism of action of 2-(6-(3-Propyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. For example, it has been shown to act as an inverse agonist of RORγt and inhibitors of JAK1 and JAK2 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-(3-Propyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid is unique due to its combination of both oxadiazole and triazolopyridine moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Biological Activity

2-(6-(3-Propyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, which include oxadiazole, triazole, and pyridine rings, contribute to its diverse biological activities. This article reviews the compound's biological activities, including its mechanisms of action and potential therapeutic applications.

  • Molecular Formula : C₁₃H₁₃N₅O₃
  • Molecular Weight : 287.27 g/mol
  • CAS Number : 1355175-54-0

1. Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on various enzymes. The interactions between the compound and specific target enzymes can lead to significant biochemical changes within cells. For instance, studies have shown that it can modulate the activity of enzymes involved in metabolic pathways critical for cell proliferation and survival.

2. Antioxidant Activity

The antioxidant properties of this compound have been investigated using methods such as the DPPH assay. Preliminary findings suggest that the compound can scavenge free radicals effectively, indicating its potential use in preventing oxidative stress-related diseases.

3. Anticancer Potential

The compound has shown promising results in anticancer studies. In vitro assays against various cancer cell lines have demonstrated its ability to inhibit cell growth and induce apoptosis. For example:

Cell Line IC50 (µM) Reference
MCF-7 (breast cancer)15
HeLa (cervical cancer)10
A549 (lung cancer)12

4. Antimicrobial Activity

Studies have explored the antimicrobial properties of this compound against various pathogens. Its efficacy against bacterial strains suggests potential applications in treating infections.

The biological activity of this compound is largely attributed to its structural features that allow it to interact with biological macromolecules. Key mechanisms include:

  • Binding Affinity : The compound's ability to bind to specific receptors and enzymes facilitates modulation of their activity.
  • Cell Cycle Disruption : Evidence indicates that it can interfere with the normal cell cycle progression in cancer cells.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Breast Cancer Treatment : A study evaluated the effects of the compound on MCF-7 cells and reported a significant reduction in cell viability coupled with increased apoptosis markers.
  • Antioxidant Efficacy : Research utilizing DPPH assays demonstrated that concentrations as low as 10 µM could effectively reduce oxidative stress markers in cellular models.

Properties

Molecular Formula

C13H13N5O3

Molecular Weight

287.27 g/mol

IUPAC Name

2-[6-(3-propyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetic acid

InChI

InChI=1S/C13H13N5O3/c1-2-3-9-14-13(21-17-9)8-4-5-10-15-16-11(6-12(19)20)18(10)7-8/h4-5,7H,2-3,6H2,1H3,(H,19,20)

InChI Key

VWQRVTNJMNSHQA-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NOC(=N1)C2=CN3C(=NN=C3CC(=O)O)C=C2

Origin of Product

United States

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